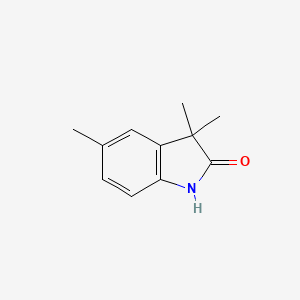

3,3,5-Trimethylindolin-2-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3,5-trimethyl-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-7-4-5-9-8(6-7)11(2,3)10(13)12-9/h4-6H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISWZQCEBFLMEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,3,5 Trimethylindolin 2 One and Its Derivatives

Organometallic Catalysis in 3,3,5-Trimethylindolin-2-one Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of the indolin-2-one core, offering versatile pathways to complex molecular architectures.

Domino Heck/Hiyama Cross-Coupling Strategies for Functionalized Indolin-2-ones

A sophisticated approach for the synthesis of functionalized indolin-2-one derivatives involves a palladium-catalyzed domino Heck cyclization/Hiyama cross-coupling sequence. This strategy allows for the construction of the indolin-2-one core with concurrent introduction of an aryl group at the 3-position. The reaction typically proceeds by the intramolecular Heck cyclization of an N-substituted-N-(2-bromophenyl)acrylamide, which generates a σ-alkylpalladium intermediate. This intermediate is then trapped by an arylsilane in a Hiyama cross-coupling reaction to yield the 3,3-disubstituted indolin-2-one. ua.ptrsc.orgresearchgate.net

The general applicability of this method has been demonstrated for a range of aryl-tethered alkenes and arylsilanes, showcasing good yields and broad functional group tolerance. rsc.org This approach provides a more practical and sustainable alternative to the conventional domino Heck/Suzuki coupling. rsc.org While not yet explicitly reported for this compound, this methodology holds significant potential for its stereoselective synthesis and the creation of derivatives with all-carbon quaternary centers. The versatility of this domino process has been further highlighted through gram-scale syntheses and various transformations of the resulting products. ua.pt

A typical catalytic system for this transformation involves a palladium source, such as palladium acetate (B1210297) (Pd(OAc)₂), a phosphine (B1218219) ligand, and a fluoride (B91410) source to activate the organosilane.

Table 1: Representative Catalytic System for Domino Heck/Hiyama Cross-Coupling

| Component | Example | Role |

| Palladium Catalyst | Pd(OAc)₂ | Catalyzes the Heck and Hiyama reactions |

| Ligand | PPh₃ | Stabilizes the palladium catalyst |

| Fluoride Source | Bu₄NF | Activates the arylsilane |

| Solvent | MeCN | Reaction medium |

Palladium-Catalyzed Cross-Couplings (e.g., C-N, C-O, C-S) in Indolin-2-one Derivatives

The functionalization of the indolin-2-one scaffold through palladium-catalyzed cross-coupling reactions is a cornerstone for creating a diverse array of derivatives. These methods have become indispensable for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds. thieme-connect.com

C-N Bond Formation:

The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, has been successfully applied to halogenated 1,3,3-trimethylindolin-2-one (B1605243) derivatives. For instance, the coupling of 5-iodo-, 5,7-dibromo-, and 4,6-dibromo-1,3,3-trimethylindolin-2-one with 2-aminoporphyrin has been achieved using a combination of a palladium catalyst and a suitable phosphine ligand, such as dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). ua.ptresearchgate.netresearchgate.net This methodology provides access to mono- and di-(2-aminoporphyrinyl)-substituted indolin-2-ones in satisfactory yields under mild conditions. ua.ptresearchgate.netresearchgate.net The course of the coupling process is influenced by the catalytic system, the number and position of the halogen substituents, and the reaction temperature. ua.ptresearchgate.netresearchgate.net

C-O and C-S Bond Formation:

While specific examples of palladium-catalyzed C-O and C-S couplings on the this compound core are less common in the literature, the general principles of these reactions are well-established and applicable. Palladium-catalyzed C-O cross-coupling reactions, for example, are used to synthesize aryl ethers from aryl halides and alcohols or phenols. Similarly, C-S cross-coupling reactions provide routes to aryl thioethers from aryl halides and thiols. The development of specialized ligands has been crucial in expanding the scope and efficiency of these transformations, making them viable strategies for the synthesis of novel this compound derivatives with diverse functionalities. thieme-connect.com

Metal-Free and Cascade Reaction Approaches

Moving away from transition metals, metal-free synthetic methods offer advantages in terms of cost, toxicity, and simplified purification. Cascade reactions, in which multiple bonds are formed in a single operation, provide an efficient route to complex molecules.

Iodine-Promoted Oxidative Cyclization Reactions to Indolin-2-ones

A metal-free approach for the synthesis of indolin-2-ones involves an iodine-promoted oxidative cyclization. mdpi.comresearchgate.netrsc.orgnih.gov This method has been successfully employed for the synthesis of indolin-2-ones from 1,2,3,3-tetramethyl-3H-indolium iodides. researchgate.net The transformation proceeds smoothly under peroxide-free conditions in a cascade manner. researchgate.net The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. This method is notable for its operational simplicity and the use of a readily available and inexpensive reagent. While the substrate scope has been explored for various substituted indolinium salts, its direct application to the synthesis of this compound from a corresponding precursor is a promising avenue for further investigation. researchgate.net

Multicomponent and Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, minimizing waste and operational steps.

One-Pot Three-Component Synthesis of Functionalized Merocyanines Utilizing 1,3,3-Trimethylindolin-2-ylidene Precursors

A notable example of a multicomponent reaction involving a derivative of this compound is the one-pot, three-component synthesis of functionalized merocyanines. beilstein-journals.orgnih.govresearchgate.net These reactions utilize a 1,3,3-trimethylindolin-2-ylidene precursor, often generated in situ from Fischer's base. In a consecutive three-component insertion Sonogashira coupling-addition sequence, novel triene merocyanines can be obtained in good to excellent yields. beilstein-journals.orgnih.govresearchgate.net

The synthesis of 4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylideneindolones is achieved by coupling N-tosyl-substituted alkynoyl o-iodoanilides with terminal arylalkynes under Sonogashira conditions. The resulting ynylideneindolone intermediates are then reacted with an ethanolic solution of Fischer's base to yield the desired merocyanines as bluish-black solids. beilstein-journals.org This process is highly stereoselective, as indicated by the presence of a single set of signals in the NMR spectra of the products. nih.gov

Table 2: Three-Component Synthesis of 4-(1,3,3-trimethylindolin-2-ylidene)but-2-en-1-ylideneindolones

| Entry | R¹ | R² | Product | Yield (%) |

| 1 | H | H | 10a | 94 |

| 2 | H | OMe | 10b | 99 |

| 3 | H | NMe₂ | 10c | 99 |

| 4 | H | NO₂ | 10d | 99 |

| 5 | NO₂ | H | 10e | 99 |

| 6 | NO₂ | OMe | 10f | 99 |

| 7 | NO₂ | NMe₂ | 10g | 99 |

Data sourced from a study on the one-pot three-component synthesis of novel triene merocyanines. beilstein-journals.org

Condensation Reactions with (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde for Hemicyanine Dyes

The condensation of (1,3,3-trimethylindolin-2-ylidene)acetaldehyde, also known as Fischer's aldehyde, with various substituted anilines serves as a foundational method for the synthesis of 3-H-indolo-2-dimethinehemicyanine dyes. researchgate.netresearchgate.netdntb.gov.ua This reaction is typically carried out in glacial acetic acid at room temperature, with reaction times ranging from 15 to 30 hours. researchgate.net The resulting products are 1,3,3-trimethyl-2-[2-(X-phenylamino)ethenyl]-3-H-indolium salts, where X represents the substituent on the aniline (B41778) ring. researchgate.net

The structure of these hemicyanine dyes has been confirmed through various spectroscopic methods, including UV-VIS, IR, and NMR. researchgate.net A key characteristic feature in the NMR spectra is the significant deshielding of the NH proton of the phenylamino (B1219803) group and the N(1)CH3 protons of the 3-H-indole moiety, which indicates a partial positive charge at the nitrogen atoms of these groups, consistent with the delocalized cationic nature of the polymethine chain in hemicyanine dyes. researchgate.net

The specific aniline derivative used in the condensation reaction influences the properties of the resulting dye. For instance, condensation with anilines such as 4-aminophenol, 3-aminophenol, 4-ethylaniline, and 3-ethylaniline (B1664132) has been reported to yield a variety of hemicyanine dyes with different solvatochromic behaviors. researchgate.netresearchgate.net The dye synthesized from 4-aminophenol, in particular, has been noted for its high sensitivity to solvent effects. researchgate.netresearchgate.net

A related synthesis involves the condensation of 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde (B1293558) with diethylthiobarbituric acid in absolute ethanol, which, after stirring and precipitation, yields a merocyanine (B1260669) dye. nih.gov

Table 1: Examples of Hemicyanine Dyes from Condensation Reactions

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Aniline | 1,3,3-Trimethyl-2-[2-(phenylamino)ethenyl]-3-H-indolium salt | researchgate.net |

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | 4-Aminophenol | 1,3,3-Trimethyl-2-[2-(4-hydroxyphenylamino)ethenyl]-3-H-indolium salt | researchgate.netresearchgate.net |

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | 3-Aminophenol | 1,3,3-Trimethyl-2-[2-(3-hydroxyphenylamino)ethenyl]-3-H-indolium salt | researchgate.net |

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | 4-Ethylaniline | 1,3,3-Trimethyl-2-[2-(4-ethylphenylamino)ethenyl]-3-H-indolium salt | researchgate.net |

| (1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | 3-Ethylaniline | 1,3,3-Trimethyl-2-[2-(3-ethylphenylamino)ethenyl]-3-H-indolium salt | researchgate.net |

| 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Diethylthiobarbituric acid | 1,3-Diethyl-2-sulfanylidene-5-[2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]dihydropyrimidine-4,6(1H,5H)-dione | nih.gov |

Microwave-Assisted Synthesis Protocols for Indolin-2-one Derived Materials

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for the rapid and efficient synthesis of indolin-2-one derivatives, offering significant advantages over conventional heating methods, such as reduced reaction times and improved product yields. thepharmajournal.commdpi.comresearchgate.netajol.info This methodology has been successfully applied to various reaction types for the construction and functionalization of the indolin-2-one scaffold.

One prominent application of microwave irradiation is in condensation reactions. For example, the synthesis of novel chalcone (B49325) derivatives has been achieved by reacting 3-(Benzo[d]thiazol-2-ylimino)-1-((E)-3-(phenyl)acryloyl)indolin-2-one precursors under microwave irradiation. thepharmajournal.com Similarly, the Knoevenagel condensation of indolin-2-ones with O-propargylated salicylaldehyde (B1680747) derivatives, followed by a microwave-assisted intramolecular hetero-Diels-Alder reaction, provides an efficient route to indole-annulated dihydropyrano[3,4-c]chromene derivatives. mdpi.com

Microwave assistance has also proven effective for multi-component reactions. The synthesis of pyrazolo[3,4-b]pyridine derivatives from 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole, aldehydes, and α-ketonitriles or pyruvic acid demonstrated significantly shorter reaction times and higher yields under microwave conditions compared to conventional heating. mdpi.com Another example is the one-pot, three-component synthesis of 6-amino-3,5-dicarbonitrile-2-thio-pyridines from aldehydes, malononitrile, and thiophenol, where microwave irradiation accelerated the reaction. mdpi.com

Furthermore, microwave-assisted synthesis has been utilized for the construction of complex heterocyclic systems incorporating the indolin-2-one moiety. This includes the synthesis of 2-indolinone-based bis-1,2,3-triazole derivatives via a copper-catalyzed azide-alkyne 1,3-dipolar cycloaddition (CuAAC) reaction, which proceeds in excellent yields. researchgate.net The synthesis of tetrahydrospiro[chromeno-isoxazole-indolinone] derivatives through a 1,3-dipolar cycloaddition reaction of 2H-chromenes and N-arylisatin nitrones is also efficiently achieved under microwave irradiation in an aqueous medium, highlighting the green chemistry aspects of this approach. bohrium.com Additionally, solvent-free microwave-assisted synthesis of N-alkylated imino indolin-2-one derivatives has been reported, offering high yields in very short reaction times. ajol.info

Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Indolin-2-one Derivatives

| Reaction Type | Substrates | Product | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|---|---|

| Cycloaddition | O-propargylated indolinone & in situ generated organic azides | 2-indolinone-based bis-1,2,3-triazole | 5 h | 20 min | Significant | researchgate.net |

| Multi-component | Aliphatic/aryl aldehydes, malononitrile, thiophenol | 6-Amino-3,5-dicarbonitrile-2-thio-pyridines | Not specified | Shorter reaction times | Moderate to good yields | mdpi.com |

| Condensation/Cyclization | Isatin (B1672199), benzyl (B1604629) halide, aniline derivative | N-alkylated imino isatin derivative | Longer reaction times | 2-5 min | Improved yields | ajol.info |

Synthetic Routes to Key Intermediates and Functionalized Analogs

Preparation of N-Arylacrylamides and Related Precursors for Indolin-2-one Formation

N-Arylacrylamides are crucial precursors for the synthesis of 3,3-disubstituted indolin-2-ones. thieme-connect.combeilstein-journals.orgrsc.org A common method for their preparation involves the reaction of an appropriate aniline derivative with acryloyl chloride in the presence of a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM) at temperatures ranging from 0 °C to room temperature. rsc.org Subsequent N-alkylation, for instance with methyl iodide (MeI) using sodium hydride (NaH) as a base in tetrahydrofuran (B95107) (THF), yields the corresponding N-alkyl-N-arylacrylamides. rsc.org

These N-arylacrylamide precursors are then subjected to various cyclization strategies to form the indolin-2-one ring system. A notable advancement is the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes under metal-free conditions. thieme-connect.comthieme-connect.com Using an oxidant like (diacetoxy)iodobenzene (PhI(OAc)2), this radical-initiated alkylation/cyclization process generates a range of 3,3-disubstituted oxindoles in moderate to excellent yields. thieme-connect.com For example, the reaction of N-methyl-N-phenylmethacrylamide with cyclohexane (B81311) afforded the corresponding 3,3-disubstituted oxindole (B195798) in high yield. thieme-connect.com

Furthermore, transition-metal-free methods have been developed for the synthesis of carbonyl-containing oxindoles from N-arylacrylamides and α-diketones. acs.org This approach utilizes tert-butyl hydroperoxide (TBHP) or Oxone as an oxidant to mediate the oxidative cleavage of a C(sp²)=C(sp²) bond and the formation of a new C(sp²)-C(sp³) bond. acs.org Additionally, visible-light-induced photoredox arylation-cyclization of N-alkyl-N-aryl-2-(trifluoromethyl)acrylamides using erythrosine B as an organic photocatalyst provides a metal-free route to 3-(trifluoromethyl)indolin-2-one derivatives. researchgate.net This reaction proceeds via the generation of an aryl radical from an aryldiazonium salt, which then adds to the double bond of the acrylamide (B121943) followed by radical cyclization. researchgate.net

Table 3: Selected Synthetic Methods for Indolin-2-ones from N-Arylacrylamides

| N-Arylacrylamide Derivative | Reagents | Method | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-methyl-N-phenylmethacrylamide | Cyclohexane, PhI(OAc)2 | Metal-free oxidative alkylarylation | 3-Cyclohexyl-1,3-dimethylindolin-2-one | 90% | thieme-connect.com |

| N-arylacrylamides | α-Diketones, TBHP/Oxone | Transition-metal-free oxidative cleavage/cyclization | 3-(2-Oxoethyl)indolin-2-ones | Not specified | acs.org |

| N-Alkyl-N-aryl-2-(trifluoromethyl)acrylamides | Aryldiazonium tetrafluoroborate (B81430) salts, Erythrosine B, blue LED | Visible-light photoredox arylation-cyclization | 3-(Trifluoromethyl)indolin-2-one derivatives | Moderate to good | researchgate.net |

| N-arylacrylamides | Disulfides, Co(OAc)2 | Cobalt-promoted radical annulation | Sulfurated oxindoles | Not specified | rsc.org |

Introduction of Halogen Substituents: Synthesis of Halogenated this compound Derivatives

Halogenated derivatives of this compound are valuable compounds, and their synthesis can be achieved through various strategies. One approach involves the direct halogenation of the pre-formed indolin-2-one core. Another method relies on the use of halogen-substituted precursors in the cyclization step to build the heterocyclic ring.

Palladium-catalyzed amination reactions have been employed to synthesize porphyrin-indolin-2-one conjugates starting from halogenated indolin-2-one derivatives. researchgate.net Specifically, 5-iodo-, 5,7-dibromo-, and 4,6-dibromo-1,3,3-trimethylindolin-2-one have been successfully coupled with 2-aminoporphyrin using a palladium catalyst and the phosphine ligand XPhos. researchgate.net The reactivity in these coupling reactions is dependent on the nature and position of the halogen substituent. researchgate.netua.pt

The synthesis of halogenated 3,3-disubstituted oxindoles can also be achieved through the cyclization of appropriately substituted N-arylacrylamides. For instance, an electrochemical cobalt-catalyzed C-H or N-H oxidation provides a facile route to substituted oxindoles, including halogenated derivatives. rsc.org The reaction of N-arylacrylamides with phenylhydrazines or potassium alkyltrifluoroborates in the presence of a cobalt catalyst can yield products like 5-chloro-1,3-dimethyl-3-phenethylindolin-2-one and 5-iodo-1,3-dimethyl-3-phenethylindolin-2-one in good yields. rsc.org

Furthermore, a metal-free photoredox-catalyzed cyclization of N-aryl acrylamides has been reported to produce various oxindole derivatives. mdpi.com This method has been applied to synthesize halogenated compounds such as 5-chloro-1,3,3-trimethylindolin-2-one, 5-bromo-1,3,3-trimethylindolin-2-one, and 5-iodo-1,3,3-trimethylindolin-2-one. mdpi.com The synthesis of triazole derivatives bearing halogenated benzyl substituents has also been explored, which can be considered as precursors or analogs for more complex heterocyclic systems. scielo.br

Table 4: Examples of Synthesized Halogenated Indolin-2-one Derivatives

| Compound Name | Synthetic Method | Precursors | Reference |

|---|---|---|---|

| 5-Iodo-1,3,3-trimethylindolin-2-one | Palladium-catalyzed amination | 5-Iodo-1,3,3-trimethylindolin-2-one, 2-Aminoporphyrin | researchgate.net |

| 5,7-Dibromo-1,3,3-trimethylindolin-2-one | Palladium-catalyzed amination | 5,7-Dibromo-1,3,3-trimethylindolin-2-one, 2-Aminoporphyrin | researchgate.net |

| 4,6-Dibromo-1,3,3-trimethylindolin-2-one | Palladium-catalyzed amination | 4,6-Dibromo-1,3,3-trimethylindolin-2-one, 2-Aminoporphyrin | researchgate.net |

| 5-Chloro-1,3-dimethyl-3-phenethylindolin-2-one | Electrochemical cobalt-catalyzed oxidation | N-(4-chlorophenyl)methacrylamide, phenethylboronic acid derivative | rsc.org |

| 5-Iodo-1,3-dimethyl-3-phenethylindolin-2-one | Electrochemical cobalt-catalyzed oxidation | N-(4-iodophenyl)methacrylamide, phenethylboronic acid derivative | rsc.org |

| 5-Chloro-1,3,3-trimethylindolin-2-one | Metal-free photoredox cyclization | N-(4-chlorophenyl)-N-methylmethacrylamide | mdpi.com |

| 5-Bromo-1,3,3-trimethylindolin-2-one | Metal-free photoredox cyclization | N-(4-bromophenyl)-N-methylmethacrylamide | mdpi.com |

| 5-Iodo-1,3,3-trimethylindolin-2-one | Metal-free photoredox cyclization | N-(4-iodophenyl)-N-methylmethacrylamide | mdpi.com |

Chemical Reactivity and Strategic Functionalization of 3,3,5 Trimethylindolin 2 One

Reactivity Profiling at Key Positions (e.g., β-Carbon, N-H, and Aryl Moieties of Indolin-2-ones)

The reactivity of 3,3,5-trimethylindolin-2-one is primarily centered around three key positions: the β-carbon (C3 position), the nitrogen of the amide (N-H), and the aryl ring. Each of these sites can be selectively targeted to introduce new functional groups and build molecular complexity.

The C3 position, being a quaternary carbon in this compound, is a focal point for creating 3,3-disubstituted oxindoles, a motif present in numerous bioactive molecules. thieme-connect.com Radical-initiated addition/cyclization cascade reactions using N-arylacrylamides as radical acceptors have proven to be a powerful method for accessing these structures. thieme-connect.com This approach involves the generation of a carbon-centered radical that adds to the C=C double bond of an N-arylacrylamide, followed by an intramolecular cyclization. thieme-connect.com

The nitrogen atom of the indolin-2-one can be readily functionalized through N-alkylation or N-arylation reactions. For instance, treatment with a base like sodium hydride followed by an alkyl halide allows for the introduction of various alkyl groups. nih.gov This modification is crucial for synthesizing precursors for more complex structures like cyanine (B1664457) dyes. mdpi.com

The aryl ring of the indolin-2-one is susceptible to electrophilic aromatic substitution reactions. Halogenation, for example, can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in acetic acid, typically leading to substitution at the position para to the amino group, which in this case would be the 6-position, or other available positions depending on the directing effects of the existing substituents. nih.govbeilstein-journals.org Such halogenated derivatives serve as valuable intermediates for further cross-coupling reactions. nih.govmdpi.com

Derivatization for Enhanced Structural Complexity and Targeted Functionality

Building upon the inherent reactivity of the this compound core, various derivatization strategies have been developed to synthesize molecules with enhanced structural complexity and specific functionalities.

Functionalization via Halogen Substituents (e.g., Bromine) on the Indolin-2-one Scaffold

The introduction of halogen atoms, particularly bromine, onto the indolin-2-one scaffold provides a versatile handle for further chemical transformations. For example, 5-bromo-2,3,3-trimethylindolenine can be N-alkylated with iodoethane (B44018) to produce 5-bromo-1-ethyl-2,3,3-trimethyl-3H-indolium iodide. mdpi.com This quaternized intermediate is a key building block for the synthesis of cyanine dyes. mdpi.com The bromination of 2-CF3-indole with a second equivalent of bromine results in the formation of a dibromoindole, demonstrating the feasibility of multiple halogenations. nih.gov

These halogenated indolin-2-ones are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, allowing for the introduction of various aryl, heteroaryl, or vinyl groups. nih.govmdpi.com This strategy is widely used to construct complex chromophores and other functional organic materials. mdpi.com

Below is a table summarizing the synthesis of a halogenated indolin-2-one derivative:

| Reactant | Reagent | Product | Yield | Reference |

| 5-bromo-2,3,3-trimethylindolenine | Iodoethane | 5-bromo-1-ethyl-2,3,3-trimethyl-3H-indolium iodide | 89.6% | mdpi.com |

| 2-CF3-indole | Bromine (2 equiv) | 3,5-dibromo-2-(trifluoromethyl)-1H-indole | 75% | nih.gov |

Formation of Merocyanine (B1260669) and Hemicyanine Chromophores from 1,3,3-Trimethylindolin-2-ylidene Precursors

The 1,3,3-trimethylindolin-2-ylidene moiety, often derived from 1,2,3,3-tetramethyl-3H-indolium salts (a derivative of this compound), is a powerful electron donor and a key component in the synthesis of merocyanine and hemicyanine dyes. beilstein-journals.orgnih.govresearchgate.net These dyes are characterized by a donor-π-acceptor (D-π-A) structure, which gives rise to their unique photophysical properties, including intense absorption in the visible and near-infrared regions. nih.govresearchgate.net

Merocyanines are typically synthesized through Knoevenagel-type condensation reactions between a 1,3,3-trimethylindolin-2-ylidene precursor, such as 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde (B1293558), and a suitable acceptor molecule like barbituric or thiobarbituric acid derivatives. nih.goviucr.org These reactions result in push-pull chromophores with tunable electronic properties. nih.gov For example, novel triene merocyanines have been synthesized in good to excellent yields via a three-component insertion Sonogashira coupling–addition sequence. beilstein-journals.orgnih.gov

Hemicyanine dyes are formed by the condensation of a heterocyclic base containing an activated methyl group, such as Fischer's base (1,3,3-trimethyl-2-methyleneindoline), with various electrophiles. researchgate.net For instance, the reaction of 2-(1,3,3-trimethylindolin-2-ylidene)acetaldehyde with anilines in acetic acid yields 3-H-indolo-2-dimethinehemicyanine dyes. researchgate.net These cationic dyes exhibit a delocalized positive charge across the polymethine chain. researchgate.net

The table below details the synthesis of a merocyanine dye:

| Donor Precursor | Acceptor Precursor | Product | Yield | Reference |

| 2-(1,3,3-Trimethylindolin-2-ylidene)acetaldehyde | Diethylthiobarbituric acid | 1,3-diethyl-2-sulfanylidene-5-[2-(1,3,3-trimethylindolin-2-ylidene)ethylidene]dihydropyrimidine-4,6(1H,5H)-dione | 86% | nih.goviucr.org |

Reactions Involving the Methyleneindoline Nucleophilic Center

The exocyclic methylene (B1212753) group of 1,3,3-trimethyl-2-methyleneindoline (B94422) (Fischer's base) is a key nucleophilic center that participates in a variety of reactions. cdnsciencepub.com This nucleophilicity is central to the formation of many cyanine and merocyanine dyes. researchgate.net

In the synthesis of cyanine dyes, the methyleneindoline acts as a nucleophile, attacking an electrophilic partner. chemrxiv.org For example, it can react with Vilsmeier reagents or other activated species to extend the polymethine chain. chemrxiv.org The reactivity of this center is influenced by both steric and electronic factors.

The nucleophilic character of the methyleneindoline also allows it to participate in Michael addition reactions. This reactivity can be harnessed to introduce various substituents at the β-position of the resulting molecule. nih.gov The reaction conditions, including the choice of solvent and base, can influence the stereochemical outcome of these additions.

Advanced Spectroscopic and Crystallographic Characterization of 3,3,5 Trimethylindolin 2 One Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of indolin-2-one derivatives. Both ¹H and ¹³C NMR provide specific information about the chemical environment of individual atoms within the molecule.

¹H NMR spectra for substituted 1,3,5-trimethylindolin-2-one derivatives reveal characteristic signals for the aromatic protons and the methyl groups. For instance, in a closely related compound, 3-(cyclohexylmethyl)-1,3,5-trimethylindolin-2-one, the aromatic protons on the indolinone core appear as distinct signals. thieme-connect.com The proton at the C-7 position typically shows a doublet, while the protons at C-4 and C-6 also exhibit specific splitting patterns based on their coupling with adjacent protons. thieme-connect.com The methyl group at the C-5 position characteristically appears as a singlet in the aromatic region. thieme-connect.com The gem-dimethyl groups at the C-3 position would be expected to appear as two distinct singlets in the aliphatic region of the spectrum for 3,3,5-trimethylindolin-2-one, while the N-H proton would present as a broad singlet, its chemical shift being solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbonyl carbon (C-2) of the lactam ring is typically the most downfield signal, appearing around δ 180 ppm. thieme-connect.com The quaternary carbon at C-3 and the carbons of the aromatic ring resonate at distinct frequencies, which are influenced by the substitution pattern. thieme-connect.comrsc.org The carbons of the methyl groups (C-5 methyl and the gem-dimethyls at C-3) appear in the upfield region of the spectrum. thieme-connect.com

Detailed NMR data for a representative 1,3,5-trimethylindolin-2-one derivative are presented below.

Interactive Table 1: ¹H and ¹³C NMR Data for 3-(Cyclohexylmethyl)-1,3,5-trimethylindolin-2-one in CDCl₃ thieme-connect.com

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| C=O (C-2) | - | 181.1 |

| N-CH₃ | 3.18 (s, 3H) | - |

| C-3a | - | 140.7 |

| C-4 | 6.96 (s, 1H) | 127.7 |

| C-5 | - | 131.8 |

| C-5-CH₃ | 2.34 (s, 3H) | 21.2 |

| C-6 | 7.04 (d, J = 7.8 Hz, 1H) | 123.5 |

| C-7 | 6.71 (d, J = 7.8 Hz, 1H) | 107.6 |

| C-7a | - | 134.5 |

| C-3 | - | 47.9 |

| C-3-CH₃ | 1.28 (s, 3H) | 26.3 |

| C-3-CH₂- | 1.90 (dd), 1.69 (dd) | 45.4 |

| Cyclohexyl | 0.72-1.53 (m) | 34.7, 34.5, 33.5, 26.2, 26.1 |

Note: Data is for a structurally similar compound and serves as a reference for the expected chemical shifts of the core structure.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. farmaceut.org

For this compound, the expected nominal mass can be readily calculated. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. HRMS analysis of related substituted 1,3,5-trimethylindolin-2-one compounds confirms their elemental composition with high precision, often with errors of less than 5 ppm. thieme-connect.comrsc.org For example, the HRMS (ESI) data for 3-(cyclohexylmethyl)-1,3,5-trimethylindolin-2-one showed a measured m/z of 272.2003 for the [M+H]⁺ ion, which corresponds closely to the calculated value of 272.2009 for the formula C₁₈H₂₆NO. thieme-connect.com

The fragmentation patterns observed in mass spectra provide valuable structural information. In the GC-MS spectrum of the closely related 1,3,3-trimethylindolin-2-one (B1605243), a prominent peak is observed at m/z 160, corresponding to the loss of a methyl group ([M-15]⁺), and the molecular ion peak is seen at m/z 175. nih.gov This suggests that a key fragmentation pathway for this compound would involve the loss of one of the gem-dimethyl groups at the C-3 position.

Table 2: Representative HRMS Data for a Substituted Indolin-2-one

| Compound | Formula | Ion | Calculated m/z | Found m/z | Reference |

| 3-(Cyclohexylmethyl)-1,3,5-trimethylindolin-2-one | C₁₈H₂₆NO | [M+H]⁺ | 272.2009 | 272.2003 | thieme-connect.com |

| 3-(Azidomethyl)-1,3,5-trimethylindolin-2-one | C₁₂H₁₄N₄O | [M+Na]⁺ | 253.1065 | 253.1054 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. bellevuecollege.edu The IR spectrum of this compound is expected to show characteristic absorption bands that confirm its core structure.

The most prominent features in the IR spectra of indolin-2-one derivatives are the absorptions corresponding to the N-H and C=O functional groups. mdpi.combrieflands.com

N-H Stretch: A secondary amide N-H stretching vibration is typically observed as a single, sharp band in the region of 3200-3500 cm⁻¹. wpmucdn.com In various indolin-2-one derivatives, this band has been reported in the range of 3154–3258 cm⁻¹. mdpi.com

C=O Stretch: The amide carbonyl (C=O) group gives rise to a very strong and sharp absorption band. For the five-membered lactam ring in indolin-2-ones, this band typically appears at a relatively high frequency, often between 1660 cm⁻¹ and 1741 cm⁻¹. mdpi.combrieflands.com The exact position can be influenced by substitution and hydrogen bonding.

Aromatic C-H and C=C Stretches: The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net

Aliphatic C-H Stretches: The methyl groups will exhibit C-H stretching bands just below 3000 cm⁻¹.

Table 3: Typical Infrared Absorption Frequencies for Indolin-2-one Derivatives

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Reference |

| Amide N-H | Stretch | 3150 - 3260 | Medium-Strong | mdpi.com |

| Amide C=O | Stretch | 1660 - 1740 | Strong | mdpi.combrieflands.com |

| Aromatic C=C | Stretch | 1450 - 1620 | Variable | researchgate.netnih.gov |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Investigations of Indolin-2-one Derivatives

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated systems. uzh.ch The indolin-2-one core contains a benzene (B151609) ring fused to a lactam ring, which constitutes a chromophore that absorbs in the UV region. The absorption spectrum is characterized by electronic transitions, primarily π→π* transitions associated with the aromatic system. ubbcluj.ro

Studies on related indolinone derivatives show absorption maxima that can be influenced by substituents and the solvent environment. diva-portal.org This sensitivity of the absorption or emission maxima to the polarity of the solvent is known as solvatochromism. nih.gov Many indoline (B122111) derivatives exhibit positive solvatochromism, where the emission maximum shifts to a longer wavelength (a red shift) as the solvent polarity increases. researchgate.net This phenomenon arises from a larger dipole moment in the excited state compared to the ground state, leading to stronger stabilizing interactions with polar solvent molecules. researchgate.net Investigations into the solvatochromic behavior of indolin-2-one derivatives help in understanding their electronic structure and the nature of their excited states. researchgate.netcdnsciencepub.com For example, the photophysical properties of one indolinone derivative showed absorption maxima between 383–402 nm and emission maxima from 434–487 nm across solvents of varying polarity, demonstrating significant solvatochromism. diva-portal.org

X-ray Crystallography for Solid-State Structural Elucidation of Indolin-2-one Compounds

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. anton-paar.com This technique provides precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

While the specific crystal structure for this compound is not publicly available, numerous studies on substituted indolin-2-one and isatin (B1672199) derivatives have been reported. ukm.myiucr.org These studies reveal that the indolin-2-one bicyclic system is nearly planar. iucr.org The crystal structures confirm the expected molecular geometry and reveal how the molecules pack in the crystal lattice. This packing is dictated by various intermolecular forces, which are crucial for the stability of the crystal. nih.gov

The packing of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. In indolin-2-one derivatives, these interactions typically include hydrogen bonds and π-π stacking. The N-H group of the lactam can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor, often leading to the formation of dimers or chains in the crystal lattice. nih.gov

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. unesp.br It maps the different types of close contacts between neighboring molecules. Studies on related indolin-2-one structures have used Hirshfeld analysis to decompose the crystal packing into contributions from different interactions. iucr.orgnih.gov For example, in the crystal structure of 1-(12-bromododecyl)indoline-2,3-dione, the Hirshfeld analysis indicated that the most significant contributions to crystal packing were from H⋯H (58.9%), H⋯O/O⋯H (17.9%), and H⋯Br/Br⋯H (9.5%) contacts. iucr.org Similarly, for (3Z)-5-fluoro-3-(hydroxyimino)indolin-2-one, the major contributions were found to be H⋯O (25.4%), H⋯F (16.4%), and H⋯H (16.1%) interactions. unesp.br This type of analysis provides quantitative insight into the forces that stabilize the solid-state structure.

Computational Chemistry and Theoretical Modeling of 3,3,5 Trimethylindolin 2 One Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Photophysical Properties

Density Functional Theory (DFT) has become a primary method for calculating the electronic structure of molecules. mdpi.com It offers a balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like 3,3,5-trimethylindolin-2-one. DFT is used to optimize molecular geometries, predict vibrational spectra, and elucidate electronic properties that govern a molecule's behavior. nih.govresearchgate.net For instance, studies on related indolin-2-one structures have demonstrated that DFT methods, such as B3LYP, can accurately predict geometric parameters and vibrational frequencies when compared with experimental data. nih.govresearchgate.net

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. irjweb.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing molecular stability and reactivity. ajchem-a.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. irjweb.comnih.gov Conversely, a large energy gap implies high stability and low chemical reactivity. irjweb.com This analysis is fundamental in predicting how a molecule like this compound might participate in chemical reactions. The energy gap can be used to prove the bioactivity of a molecule, often through intermolecular charge transfer. irjweb.com

Table 1: Example Frontier Molecular Orbital Energies and Properties Calculated for a Schiff Base Compound using DFT

| Parameter | Value (eV) |

|---|---|

| EHOMO | -0.26751 |

| ELUMO | -0.18094 |

| Energy Gap (ΔE) | -0.08657 |

| Chemical Hardness (η) | 0.04 |

| Chemical Potential (μ) | -0.22 |

| Electrophilicity Index (ω) | 0.58 |

Data derived from a study on a benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate system and is illustrative of the parameters obtained from DFT calculations. nih.gov

The absorption of light by a molecule is associated with the transition of an electron from an occupied orbital to an unoccupied one. DFT and its time-dependent extension (TD-DFT) are used to calculate the energies and characteristics of these electronic transitions. nih.gov The transitions can be classified based on the nature of the orbitals involved, such as d-d transitions in metal complexes or charge-transfer (CT) transitions. libretexts.orgalchemyst.co.uk

Charge-transfer transitions involve the movement of electron density from one part of a molecule to another. libretexts.org These can be categorized as Ligand-to-Metal Charge Transfer (LMCT), Metal-to-Ligand Charge Transfer (MLCT), or Intraligand Charge Transfer (ILCT). alchemyst.co.ukuni-regensburg.de For organic molecules like this compound, electronic transitions often have a significant charge-transfer character, where electron density moves from an electron-donating group to an electron-accepting group within the molecule. TD-DFT calculations can determine the orbitals involved in these transitions, confirming their charge-transfer nature, which is often responsible for the intense colors of many organic compounds. nih.govlibretexts.org

Molecular Mechanics and Semi-Empirical Quantum Mechanical Methods for Conformational Analysis

While DFT provides high accuracy, its computational cost can be prohibitive for exploring the vast conformational space of flexible molecules or large systems. For these tasks, Molecular Mechanics (MM) and semi-empirical quantum mechanical methods offer a more efficient alternative. ucsb.edunih.gov

Molecular Mechanics (MM) employs classical physics principles and force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. It is exceptionally fast and often provides accurate geometries and conformational energies, making it ideal for the initial stages of conformational analysis. ucsb.edunih.gov

Semi-Empirical Methods (e.g., AM1, PM3) are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to speed up calculations significantly. wikipedia.orgmpg.de These methods are faster than DFT and can provide a qualitative understanding of electronic structure, making them suitable for preliminary geometry optimizations of large molecules or for situations where a suitable force field is unavailable. ucsb.edunih.gov

These methods are particularly useful for analyzing the different possible shapes (conformations) of this compound and its derivatives, which can be critical for their interaction with biological targets.

In Silico Approaches for Biological Activity Prediction and Molecular Interactions

In silico methods use computation to predict the biological activity, pharmacokinetic properties, or toxicity of a molecule before it is synthesized. mdpi.comresearchgate.net These approaches are a cornerstone of modern drug discovery, helping to prioritize candidate molecules and reduce the time and cost of research.

Molecular docking is a prominent in silico technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target biomolecule, typically a protein or enzyme. semanticscholar.org The process involves placing the ligand into the active site of the receptor and calculating a "docking score," which estimates the strength of the interaction. jscimedcentral.com

Derivatives of the indolin-2-one scaffold have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes. nih.govnih.govnih.gov These studies provide critical insights into the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the ligand-receptor complex. nih.gov By understanding these interactions, medicinal chemists can rationally design new derivatives with improved potency and selectivity. For example, docking studies have helped rationalize the inhibitory activity of indolinone compounds against targets like α-glucosidase and the c-Src kinase. nih.govnih.gov

Table 2: Example Molecular Docking Results for an Indolin-2-one Derivative (Compound 4j) with α-Glucosidase

| Interaction Type | Interacting Residue |

|---|---|

| Hydrogen Bond | Asp214 |

| Hydrogen Bond | Asp348 |

| Arene-Cation | Arg439 |

| π-π Stacking | Phe475 |

This table illustrates the types of interactions identified in a molecular docking study of a 3,3-di(indolyl)indolin-2-one derivative, demonstrating how these studies elucidate binding modes. nih.gov

Preclinical Pharmacological and Mechanistic Biological Investigations of 3,3,5 Trimethylindolin 2 One Analogues

General Biological Significance of the Indolin-2-one Scaffold in Medicinal Chemistry

The indolin-2-one core is widely recognized as a "privileged structure" in medicinal chemistry, signifying its ability to serve as a versatile template for the development of ligands for a variety of biological targets. This scaffold is a key component in numerous compounds that have entered clinical trials or received approval for therapeutic use, particularly as anticancer agents. A prime example is Sunitinib, an indolin-2-one derivative approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which functions as a multi-targeted receptor tyrosine kinase inhibitor.

The biological significance of the indolin-2-one scaffold extends beyond oncology. Derivatives have demonstrated a wide array of pharmacological effects, including:

Anti-inflammatory activity: Certain 3-substituted-indolin-2-one derivatives have been shown to possess potent anti-inflammatory properties mdpi.com.

Antimicrobial and Antiviral properties: The scaffold has been utilized in the development of agents with activity against various pathogens.

Neuroprotective effects: Some analogues have been investigated for their potential in treating neurodegenerative diseases.

The adaptability of the indolin-2-one ring system, which allows for modifications at the C-3, N-1, and aromatic ring positions, has enabled the generation of extensive compound libraries for screening against diverse biological targets. This has solidified its status as a cornerstone in modern drug discovery and development.

Structure-Activity Relationship (SAR) Studies for Biological Efficacy

The biological activity of indolin-2-one analogues is profoundly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for potent and selective biological effects.

C-3 Position: The C-3 position of the indolin-2-one ring is a critical determinant of biological activity and selectivity.

3,3-Disubstitution: The presence of two substituents at the C-3 position can lead to distinct pharmacological profiles. For instance, a series of 3,3-di(indolyl)indolin-2-ones have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion nih.govresearchgate.net. In one study, a compound with a 2-fluorobenzyl group on the indole (B1671886) ring at the C-3 position exhibited the most potent α-glucosidase inhibitory activity nih.gov. Another class of 3,3-diaryloxindoles has been investigated as inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex assembly, a key step in protein translation initiation, with some analogues showing potent anticancer activity nih.gov.

Other C-3 Substitutions: For analogues with a single substituent at C-3, the nature of this group is crucial. For example, 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones demonstrate high specificity for the Vascular Endothelial Growth Factor (VEGF) receptor (VEGFR) acs.orgnih.gov. In contrast, 3-(substituted benzylidenyl)indolin-2-ones bearing bulky groups on the phenyl ring exhibit selectivity towards the Epidermal Growth Factor Receptor (EGFR) and Her-2 acs.orgnih.gov.

N-Substitution: Modification at the N-1 position of the indolin-2-one ring can also significantly impact biological activity. For example, in the case of 3,3-diarylindoline-2-one derivatives that inhibit translation initiation, N-substitution with groups like 2-(dimethylamino)ethyl has been shown to enhance potency nih.gov.

Aryl Modifications (Substitutions on the Benzene (B151609) Ring): Substitutions on the benzene ring of the indolin-2-one core, such as at the C-5 position, are known to influence the biological properties of these compounds. For example, the presence of a bromo substituent on the isatin (B1672199) ring of certain 3,3-disubstituted indolin-2-ones was found to enhance their α-glucosidase inhibitory activity researchgate.net. More specifically, a series of 5-bromo-7-azaindolin-2-one derivatives have been synthesized and evaluated for their antitumor activity, highlighting the importance of substitutions at this position mdpi.com.

Enzyme Inhibition Studies and Mechanisms

The indolin-2-one scaffold is a well-established inhibitor of various enzymes, with a particular prominence in the inhibition of protein kinases.

Indolin-2-one derivatives are renowned for their ability to inhibit a range of receptor tyrosine kinases (RTKs) that are pivotal in cancer progression. The specific RTKs targeted are largely dictated by the substitution pattern on the indolin-2-one core.

As previously mentioned, the substituent at the C-3 position plays a key role in determining the selectivity of RTK inhibition. 3-[(five-membered heteroaryl ring)methylidenyl]indolin-2-ones are highly specific for the VEGF receptor (Flk-1) acs.orgnih.gov. Conversely, 3-(substituted benzylidenyl)indolin-2-ones with bulky groups on the phenyl ring show high selectivity for EGFR and Her-2 acs.orgnih.gov. Compounds with an extended side chain at the C-3 position can exhibit potent and selective inhibition of both PDGF and VEGF receptors acs.orgnih.gov.

Beyond RTKs, the indolin-2-one scaffold has been explored for its inhibitory activity against other enzyme families.

α-Glucosidase: As noted earlier, 3,3-di(indolyl)indolin-2-ones have emerged as a novel class of α-glucosidase inhibitors, with several analogues demonstrating potent activity nih.govresearchgate.net.

Translation Initiation Inhibition: 3,3-diaryloxindole derivatives have been identified as inhibitors of the eIF2·GTP·Met-tRNAiMet ternary complex assembly, a critical process in the initiation of protein synthesis nih.gov.

TASK-3 Channel Blockade: A novel family of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines, synthesized from a 2-(3,3-dimethylindolin-2-ylidene)malonaldehyde precursor, has been identified as blockers of the TASK-3 potassium channel, which is a potential target in cancer and neurological therapies nih.gov.

Although direct evidence for cholinesterase or HDAC inhibition by 3,3,5-trimethylindolin-2-one analogues is limited in the available literature, the structural versatility of the indolin-2-one scaffold suggests that derivatives could be tailored to target these enzymes.

Cellular and Molecular Mechanisms of Action

The diverse enzyme inhibition profiles of indolin-2-one analogues translate into a range of cellular and molecular effects. A common mechanism of action for many anticancer indolin-2-one derivatives is the induction of apoptosis (programmed cell death) and the regulation of the cell cycle.

Other 3-substituted indolin-2-one derivatives have been shown to exert their anti-inflammatory effects by inhibiting lipopolysaccharide (LPS)-induced signaling pathways, such as the Akt, MAPK, and NF-κB pathways. This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide, TNF-α, and IL-6 mdpi.com.

While the specific cellular and molecular mechanisms of this compound analogues have not been extensively elucidated in the reviewed literature, the known mechanisms of other indolin-2-one derivatives provide a strong foundation for future investigations into how this particular substitution pattern influences cellular processes.

Anti-proliferative Effects on Cancer Cell Lines (e.g., A549, MCF-7, HepG2, Ovarian Cancer Cells, HUVECs)

Derivatives of the indolin-2-one core structure have demonstrated significant anti-proliferative activity against a panel of human cancer cell lines. These compounds have shown the ability to inhibit the growth of lung carcinoma (A549), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), ovarian cancer cells, and human umbilical vein endothelial cells (HUVECs), which are crucial in tumor angiogenesis.

The cytotoxic effects are often dose-dependent, with specific analogues exhibiting potent activity at micromolar concentrations. For instance, certain novel indolin-2-one based molecules have been evaluated for their in vitro cytotoxicity against HepG2 and MCF-7 cell lines, with some compounds displaying IC50 values in the low micromolar range. nih.gov One study reported a chlorine-substituted indolin-2-one derivative (compound 9) with an IC50 value of 2.53 µM against HepG2 cells and 7.54 µM against MCF-7 cells. Another chlorine-substituted analogue (compound 20) showed IC50 values of 3.08 µM and 5.28 µM against HepG2 and MCF-7 cells, respectively. nih.gov

In the context of ovarian cancer, chalcone (B49325) derivatives have been investigated for their cytotoxicity, with some compounds showing IC50 concentrations lower than 25 µM against high-grade serous ovarian cancer cell lines like OVCAR-3, OVSAHO, and KURAMOCHI. mdpi.com

The anti-proliferative activity of these compounds is not limited to cancer cells. Their inhibitory effect on HUVECs suggests a potential to interfere with the formation of new blood vessels, a critical process for tumor growth and metastasis.

Table 1: Cytotoxicity of Selected Indolin-2-one Analogues against Various Cancer Cell Lines

| Compound ID | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 9 | HepG2 | 2.53 |

| MCF-7 | 7.54 | |

| Compound 20 | HepG2 | 3.08 |

| MCF-7 | 5.28 | |

| Compound 11a | MCF-7 | 3.7 |

| HepG2 | 8.2 | |

| A549 | 9.8 | |

| Compound 12b | MCF-7 | 3.1 |

| HepG2 | 13.7 | |

| A549 | 21.8 | |

| Compound 12f | MCF-7 | 7.17 |

| HepG2 | 2.2 | |

| A549 | 4.5 |

Data sourced from multiple studies on indolin-2-one derivatives. nih.govresearchgate.net

Anti-angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. mdpi.com The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) are key players in this process, making them important targets for anti-cancer therapies. mdpi.com Indolin-2-one analogues have been explored for their potential to inhibit angiogenesis.

While direct studies on this compound are limited, related structures have shown promise. For example, certain 2-thioxobenzo[g]quinazoline derivatives, which share a heterocyclic core, have been evaluated for their anti-angiogenic activity by targeting VEGFR-2. mdpi.com These compounds were found to inhibit the proliferation and migration of endothelial cells. The anti-angiogenic effects of some compounds are attributed to their ability to inhibit key signaling pathways involved in endothelial cell proliferation, migration, and survival. frontiersin.orgnih.gov

Another study on 6-amido-2,4,5-trimethylpyridin-3-ols, which are structurally distinct but share the feature of being small molecule inhibitors, demonstrated potent anti-angiogenic activities in a chick embryo chorioallantoic membrane (CAM) assay. nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents exert their effects by inducing apoptosis in cancer cells. Indolin-2-one analogues have been shown to trigger apoptosis through various molecular pathways.

The intrinsic, or mitochondrial, pathway of apoptosis is a key target. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. mdpi.comnih.gov An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis. mdpi.com

Studies on certain indolin-2-one derivatives have demonstrated their ability to upregulate the expression of p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2. ijper.org This shift in the balance of Bcl-2 family proteins promotes the mitochondrial apoptotic pathway. Furthermore, the activation of key executioner caspases, such as caspase-3, has been observed following treatment with these compounds. ijper.orgnih.gov Caspase-3 activation is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in cell death. mdpi.com

The extrinsic pathway, initiated by the binding of death ligands to their cell surface receptors, can also be activated by some indolin-2-one analogues. This leads to the activation of initiator caspases like caspase-8. ijper.org

Modulation of Reactive Oxygen Species

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. While normal cellular processes produce ROS, an imbalance leading to excessive ROS levels results in oxidative stress, which is implicated in various diseases, including cancer.

Certain indolin-2-one and indoline-2-thione (B1305242) derivatives have been investigated for their antioxidant properties and their ability to scavenge reactive oxygen species. nih.govresearchgate.net These compounds have shown effective radical scavenging activities in various assays. nih.gov The antioxidant behavior of these derivatives suggests they may help in combating oxidative damage by neutralizing harmful free radicals. nih.gov

Conversely, some anti-cancer therapies work by increasing the intracellular levels of ROS in cancer cells, pushing them beyond a threshold that triggers apoptosis. Some studies have shown that certain anti-proliferative compounds can enhance the generation of ROS in cancer cells, contributing to their apoptotic effects. ijper.org The dual role of modulating ROS highlights the complex interplay between these molecules and the cellular context.

Antimicrobial Activity Mechanisms (e.g., Antibacterial, Antifungal, Antiviral)

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. The indolin-2-one scaffold has been explored for its potential antimicrobial properties.

Studies on 3-substituted indole-2-one and -thione derivatives have revealed their in vitro antimicrobial activities against a range of microorganisms. researchgate.net For instance, certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Salmonella enterica. researchgate.net Other research on 3-alkylidene-2-indolone derivatives has identified compounds with potent antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against strains of Staphylococcus aureus. nih.govresearchgate.net

The precise mechanisms of antimicrobial action are still under investigation but are thought to involve the inhibition of essential bacterial enzymes or disruption of the bacterial cell membrane. For example, some indole derivatives have been found to target dihydrofolate reductase (DHFR), an important enzyme in bacterial metabolism. researchgate.net

In addition to antibacterial activity, some indole derivatives containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) moieties have demonstrated promising antifungal effects, particularly against Candida species. nih.gov

Table 2: Antimicrobial Activity of Selected Indolin-2-one Analogues

| Compound ID | Microorganism | MIC (µg/mL) |

|---|---|---|

| Compound 10f | S. aureus ATCC 6538 | 0.5 |

| S. aureus ATCC 4220 | 0.5 | |

| MRSA ATCC 43300 | 0.5 | |

| Compound 10g | S. aureus ATCC 6538 | 0.5 |

| S. aureus ATCC 4220 | 0.5 | |

| MRSA ATCC 43300 | 0.5 | |

| Compound 10h | S. aureus ATCC 6538 | 0.5 |

| S. aureus ATCC 4220 | 0.5 | |

| MRSA ATCC 43300 | 0.5 |

Data from a study on 3-alkylidene-2-indolone derivatives. nih.gov

Anti-inflammatory and Antioxidant Activities

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key component of many diseases. Indole derivatives have been investigated for their anti-inflammatory and antioxidant properties. mdpi.com

A study on 3-substituted-indolin-2-one derivatives identified a compound, 3-(3-hydroxyphenyl)-indolin-2-one, with significant anti-inflammatory activity. nih.gov This compound was found to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) and the cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The mechanism of action involved the suppression of key inflammatory signaling pathways, including Akt, MAPK, and NF-κB. nih.gov

The antioxidant activity of indolin-2-one analogues contributes to their anti-inflammatory effects, as oxidative stress is closely linked to inflammation. By scavenging free radicals, these compounds can help to mitigate the inflammatory cascade. nih.govresearchgate.netrsc.orgnih.gov

Development as Photosensitizers for Biomedical Applications (e.g., Antimicrobial Photodynamic Therapy)

Antimicrobial photodynamic therapy (aPDT) is an emerging therapeutic strategy that utilizes a photosensitizer, light, and oxygen to generate reactive oxygen species that can kill microorganisms. nih.govmdpi.com This approach is particularly promising for treating localized infections and combating antibiotic-resistant pathogens.

While various classes of molecules, such as porphyrins, chlorins, and phenothiazinium dyes, have been extensively studied as photosensitizers, the potential of indolin-2-one derivatives in this area is less explored. researchgate.net The development of new photosensitizers is an active area of research, with a focus on compounds that can be efficiently activated by light to produce cytotoxic ROS. The inherent photochemical properties of the indolin-2-one scaffold could potentially be harnessed for such applications, although specific studies on this compound analogues as photosensitizers for aPDT are not yet widely reported.

Applications of 3,3,5 Trimethylindolin 2 One and Its Derivatives in Advanced Materials Science

Functional Organic Materials: Chromophores, Fluorophores, and Electrophores

The indolin-2-one core structure is a component of many chromophores and fluorophores due to its electron-rich nature and potential for chemical modification. However, specific studies detailing the synthesis and photophysical properties of chromophores, fluorophores, or electrophores derived directly from 3,3,5-trimethylindolin-2-one for applications in functional organic materials are not readily found in the surveyed literature.

Optoelectronic Applications

The application of indoline-based compounds is noted in optoelectronics, particularly in the development of materials for solar energy conversion.

Non-Linear Optical Materials

There is no specific information available in the reviewed literature regarding the synthesis and characterization of non-linear optical materials derived from this compound.

Photovoltaic Chromophores and Solar Cell Applications

Indoline-based dyes are a well-established class of organic sensitizers for dye-sensitized solar cells (DSSCs). These dyes typically feature a donor-π-acceptor (D-π-A) structure, where the indoline (B122111) moiety can act as a potent electron donor. While numerous studies have explored various indoline derivatives to optimize the performance of DSSCs, specific data on the photovoltaic performance of chromophores synthesized directly from this compound is not available in the current body of research.

Photopolymer Holographic Recording Materials

A comprehensive search of the scientific literature did not yield any information on the use of this compound or its derivatives in the formulation of photopolymer holographic recording materials.

Advanced Dye Chemistry (e.g., Cyanine (B1664457) and Squaraine Dyes)

The synthesis of cyanine and squaraine dyes often utilizes heterocyclic precursors. The indolenine scaffold, which can be derived from indolin-2-one, is a common building block for these classes of dyes.

Cyanine Dyes: The synthesis of cyanine dyes typically involves the condensation of two nitrogen-containing heterocyclic compounds through a polymethine bridge. Indolenine derivatives are frequently used as one of the heterocyclic components. While the synthesis of 2,3,3,5-tetramethyl-indolenine has been reported, which could theoretically be a precursor for a cyanine dye, there are no specific examples in the literature of the synthesis and characterization of cyanine dyes starting from this compound.

Squaraine Dyes: Squaraine dyes are formed by the reaction of squaric acid with electron-rich aromatic or heterocyclic compounds. Indolenine derivatives are known to react with squaric acid to form squaraine dyes. However, no studies were found that specifically employ this compound as the starting material for such dyes.

Role as Key Building Blocks in Organic Synthesis and Functional Material Creation

Patent literature indicates that this compound serves as a building block in multi-step organic syntheses. googleapis.comgoogle.com Specifically, its use has been documented in the preparation of complex molecules targeted for pharmaceutical applications, such as CRF receptor antagonists. googleapis.comgoogle.com This demonstrates its utility as a versatile chemical intermediate. However, its application as a key building block for the creation of functional materials for advanced materials science is not explicitly detailed in the available research.

Q & A

Q. How can researchers minimize batch-to-batch variability in this compound synthesis?

- Methodological Answer : Standardize reagent sources (e.g., Sigma-Aldrich for phosphine oxides in ) and pre-dry solvents. Use automated reactors for precise temperature/pH control. Implement QC protocols (e.g., in-process HPLC checks) and document deviations in a batch record (refer to for chemical handling guidelines) .

Q. What safety protocols are critical when handling reactive intermediates in this compound synthesis?

- Methodological Answer : Use inert atmosphere gloveboxes for air-sensitive steps (e.g., Grignard reactions). Conduct risk assessments for exothermic steps (e.g., DSC for thermal stability). Include emergency quenching procedures in SOPs (e.g., acetic acid to neutralize bases). Compliance with ensures reproducibility and safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.